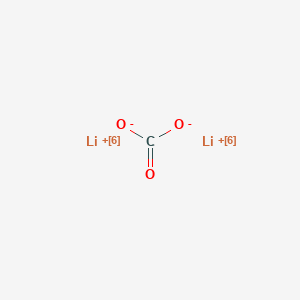
Lithiumcarbonat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium carbonate is an inorganic compound, the lithium salt of carbonic acid with the formula Li2CO3 . This white salt is widely used in processing metal oxides . It is on the World Health Organization’s List of Essential Medicines for its efficacy in the treatment of mood disorders such as bipolar disorder .
Synthesis Analysis
Lithium carbonate can be prepared by ion-exchange purification of a LiHCO3 solution on an imino carboxylic sorbent, followed by thermal decomposition of the purified solution at the boiling point . Another method involves a carbonation process using carbon dioxide gas (CO2) from waste acidic sludge based on sulfuric acid (H2SO4) containing around 2 wt.% lithium content .Molecular Structure Analysis
Lithium carbonate is a white, crystalline salt that only exists in the anhydrous form . The salt is soluble in water, but poorly, and it is insoluble in alcohols and acetone . The solubility of lithium carbonate in water decreases with increasing temperature, which is unusual for a salt .Chemical Reactions Analysis
The decomposition of lithium carbonate can be divided into two steps and the mass loss under different atmospheric conditions is different . The decomposition of lithium carbonate is a complex process, including multiple reactions such as melting of lithium carbonate, dissolution of Li2O and CO2 in Li2CO3, and adsorption of CO2 in Li2O .Physical and Chemical Properties Analysis
Lithium carbonate is a water-insoluble lithium source that can easily be converted to other lithium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .Wissenschaftliche Forschungsanwendungen
Batterieherstellung
Lithiumcarbonat ist ein wichtiger Vorläufer für die Herstellung von Lithium-Ionen-Batterien, die in tragbaren elektronischen Geräten bis hin zu Elektrofahrzeugen eingesetzt werden .
Herstellung von Batterie-Lithiumcarbonat
Forscher haben ein Verfahren zur Herstellung von Batterie-Lithiumcarbonat mit lithiumreicher Lösung vorgeschlagen, die durch Adsorption aus der lithiumarmen Laugungslösung von Flugasche gewonnen wurde . Ein Karbonisierungs-Zersetzungsverfahren wurde durchgeführt, um Verunreinigungen wie Eisen und Aluminium zu entfernen .
This compound-Kristallisation
Die Kristallisation von this compound spielt eine wichtige Rolle bei der Rückgewinnung von Lithium aus verbrauchten Lithium-Ionen-Batterien . Die Rührgeschwindigkeit und die LiCl-Lösungskonzentration beeinflussen die Partikelgröße der this compound-Aggregate erheblich .
Medizinische Anwendungen
Die erste legitime medizinische Anwendung von Lithium wurde 1949 eingeführt, als festgestellt wurde, dass this compound bei manisch-depressiven Erkrankungen hilfreich ist . Heute ist this compound eines der am häufigsten verschriebenen Psychopharmaka .
Onkologie
In jüngerer Zeit hat this compound Anwendungen in der Onkologie gefunden . Die Einzelheiten seiner Verwendung in diesem Bereich werden jedoch in der Quelle nicht näher erläutert .
Dermatologie
This compound wird auch in der Dermatologie eingesetzt , aber die spezifischen Anwendungen werden in der Quelle nicht näher erläutert .
Verbesserung der hämatopoetischen und Immunfunktion
This compound kann die hämatopoetische Funktion verbessern und die menschliche Immunfunktion stärken . Es wird als essentielles Element untersucht .
Wirkmechanismus
Target of Action
Lithium carbonate primarily targets inositol monophosphatase, inositol polyphosphatase, and glycogen synthase kinase 3 (GSK-3) . These targets play a crucial role in various biochemical pathways, including the inositol signaling pathway and the Wnt signaling pathway .
Mode of Action
The exact mechanism of action of lithium carbonate is still unknown . It is suggested that lithium carbonate behaves as an uncompetitive inhibitor of inositol monophosphatase . This inhibition is inversely proportional to the degree of stimulus . Lithium’s therapeutic action may also be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical Pathways
Lithium carbonate affects several biochemical pathways. It is known to inhibit the enzyme glycogen synthase kinase 3 (GSK-3), which plays a key role in the Wnt signaling pathway . This pathway is involved in various cellular processes, including cell fate determination, cell migration, and stem cell renewal . Lithium carbonate also affects the inositol signaling pathway by inhibiting inositol monophosphatase and inositol polyphosphatase .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . After oral administration of a single immediate-release dose of lithium carbonate, the maximum concentration (Tmax) is observed at approximately 2-6 hours . The serum half-life of lithium is approximately 24 hours in young healthy subjects .
Result of Action
The molecular and cellular effects of lithium carbonate’s action are diverse. It has been shown to reduce amyloid deposition and tau phosphorylation, enhance autophagy, neurogenesis, and synaptic plasticity, regulate cholinergic and glucose metabolism, inhibit neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function . These effects contribute to its therapeutic action in the treatment of bipolar disorder and its potential use in neurodegenerative disorders like Alzheimer’s disease .
Action Environment
The action, efficacy, and stability of lithium carbonate can be influenced by various environmental factors. For instance, renal function and urinary pH are important indices in lithium treatment, so the serum concentration of lithium may be predicted based on the renal function and urinary pH . Furthermore, the increasing widespread use of lithium in batteries and electronic devices has made it an important environmental pollutant . The environmental impact of lithium mining, for example, can lead to greenhouse gas emissions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Lithiumcarbonate can be achieved through the reaction of Lithium hydroxide with Carbon dioxide gas.", "Starting Materials": [ "Lithium hydroxide", "Carbon dioxide gas" ], "Reaction": [ "Step 1: Lithium hydroxide is dissolved in water to form a solution.", "Step 2: Carbon dioxide gas is bubbled through the solution of Lithium hydroxide.", "Step 3: The reaction between Lithium hydroxide and Carbon dioxide gas produces Lithiumcarbonate and water.", "Step 4: The Lithiumcarbonate is then filtered and dried to obtain the final product." ] } | |
CAS-Nummer |
25890-20-4 |
Molekularformel |
CH2LiO3 |
Molekulargewicht |
68.040 g/mol |
IUPAC-Name |
lithium-6(1+);carbonate |
InChI |
InChI=1S/CH2O3.Li/c2-1(3)4;/h(H2,2,3,4);/i;1-1 |
InChI-Schlüssel |
PNEFIWYZWIQKEK-HCMAANCNSA-N |
Isomerische SMILES |
[6Li].C(=O)(O)O |
SMILES |
[Li+].[Li+].C(=O)([O-])[O-] |
Kanonische SMILES |
[Li].C(=O)(O)O |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


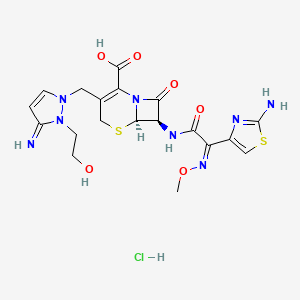
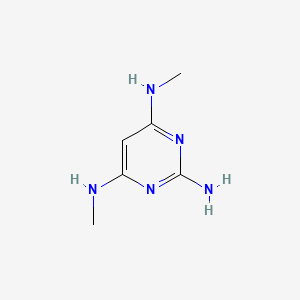
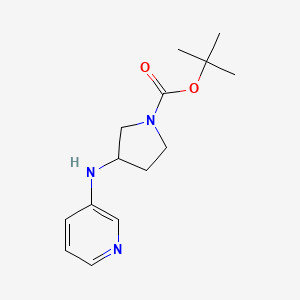
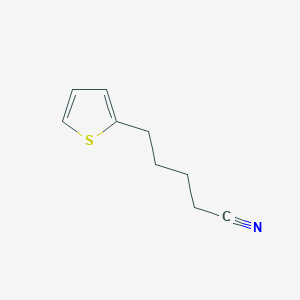
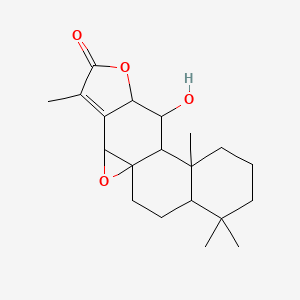
![N-(tert-Butoxycarbonyl)-3-[4-(tert-butoxycarbonyl)piperazin-1-yl]-L-alanine](/img/structure/B1513420.png)
![Pyrazolo[1,5-A]pyridine-5-carbonitrile](/img/structure/B1513421.png)


![N-[3a,7a-Dihydrobenzotriazol-1-yl(phenyl)methyl]aniline;N-[benzotriazol-2-yl(phenyl)methyl]aniline](/img/structure/B1513430.png)
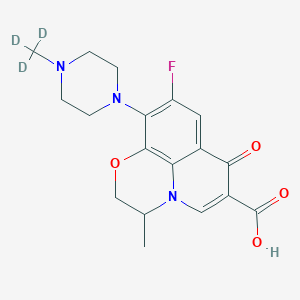
![Trans-4-[2-(1-ferrocenyl)vinyl]-1-methylpyridinium iodide](/img/structure/B1513433.png)
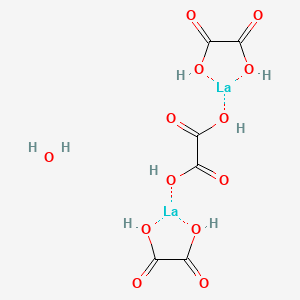
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B1513436.png)
